N-Benzyl-2-bromopropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-bromopropanamide can be synthesized through the reaction of benzylamine with 2-bromopropionyl chloride . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromopropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form N-benzyl-2-propanamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-benzyl-2-azidopropanamide or N-benzyl-2-thiocyanatopropanamide.
Reduction: Formation of N-benzyl-2-propanamide.
Oxidation: Formation of N-benzyl-2-bromopropanoic acid.
Scientific Research Applications
N-Benzyl-2-bromopropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential analgesic and anticonvulsant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromopropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to neuronal sodium channels and L-type calcium channels, which are involved in the modulation of pain and seizure activity . The compound’s ability to inhibit these channels contributes to its analgesic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(phenylmethyl)propanamide
- 2-Bromo-N-(4-fluorobenzyl)-3-methylbutanamide
- 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one
Uniqueness
N-Benzyl-2-bromopropanamide is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
Properties
IUPAC Name |
N-benzyl-2-bromopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHQJFAUJYBAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031756 | |
Record name | N-Benzyl-2-bromopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-71-0, 75995-58-3 | |
Record name | 2-Bromo-N-(phenylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionamide, N-benzyl-2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-bromopropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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